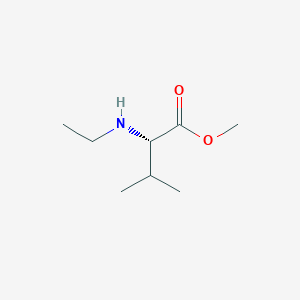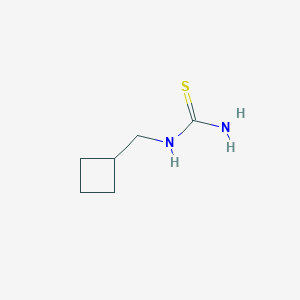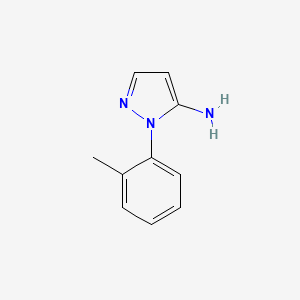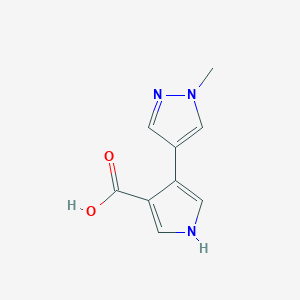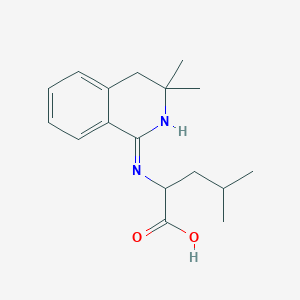
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
Descripción general
Descripción
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol . This compound is a derivative of 3,4-dihydroisoquinoline, which is known for its biological and pharmacological properties.
Métodos De Preparación
The synthesis of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield . Industrial production methods may involve similar synthetic routes, with optimization for large-scale production.
Análisis De Reacciones Químicas
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions may be used to modify the functional groups present in the compound.
Substitution: The leucine moiety can be substituted with other amino acids or functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine involves its interaction with molecular targets and pathways in biological systems. The leucine moiety may play a role in protein interactions, while the dihydroisoquinoline core could interact with various receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can be compared with other similar compounds, such as:
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: Similar structure but with an alanine moiety instead of leucine.
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)valine: Contains a valine moiety, which may result in different biological activities.
N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine: Incorporates a phenylalanine moiety, potentially altering its pharmacological properties.
The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline core and leucine moiety, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSVWPQERLQYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
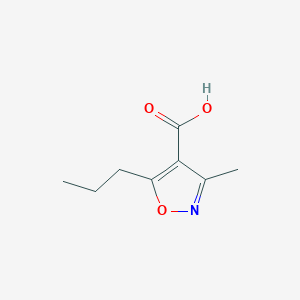
![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)
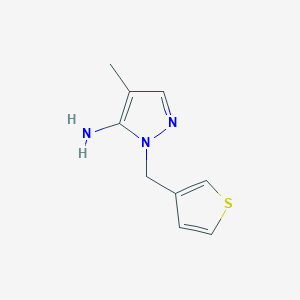
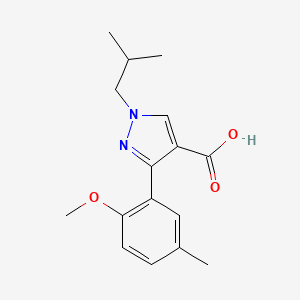
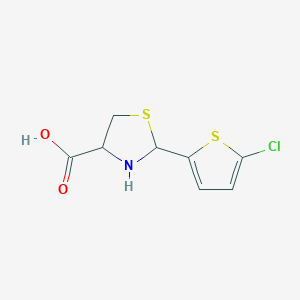
![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
